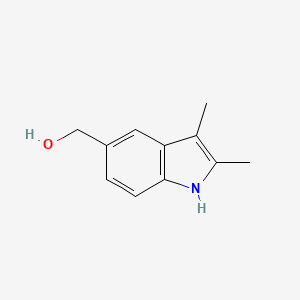

(2,3-二甲基-1H-吲哚-5-基)甲醇

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of complex indole derivatives often involves multi-step reactions, starting from simpler precursors such as phenylhydrazine hydrochloride and progressing through a series of transformations. For example, the synthesis of 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole involved several steps, including dehydrogenative reactions to construct the tetracyclic ring system from simpler precursors . This suggests that the synthesis of (2,3-dimethyl-1H-indol-5-yl)methanol could also involve a multi-step process, potentially starting from a simple indole derivative and introducing the methyl groups and methanol moiety through targeted reactions.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a planar indole moiety, as seen in the crystal structure of a related compound where the indole rings are essentially planar . This planarity is a common feature of indole derivatives and is likely to be present in (2,3-dimethyl-1H-indol-5-yl)methanol as well. The presence of substituents such as methyl groups can influence the overall conformation of the molecule, potentially leading to different crystal packing and intermolecular interactions.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, including hydrogen bonding, which is crucial for the formation of crystal structures. For instance, in one of the studied compounds, hydrogen bonds were observed between heterocyclic molecules and methanol molecules, forming a centrosymmetric dimer . This indicates that (2,3-dimethyl-1H-indol-5-yl)methanol could also engage in hydrogen bonding, which could affect its reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by their molecular structure and the nature of their substituents. For example, intramolecular hydrogen bonds were observed in a compound with a dioxolane ring and aromatic rings, which could affect its solubility and stability . Similarly, the presence of methyl groups and a methanol moiety in (2,3-dimethyl-1H-indol-5-yl)methanol would influence its physical properties such as melting point, boiling point, and solubility, as well as chemical properties like acidity and basicity.

科研应用

1. 催化转化和化学合成

(2,3-二甲基-1H-吲哚-5-基)甲醇在各种催化转化和化学合成过程中发挥着重要作用。Deutsch、Martin和Lieske(2007)的研究探讨了甘油与不同醛和缩醛的酸催化缩合反应,导致类似[1,3]二氧杂环戊醇和[1,3]二氧杂环戊醚-4-基甲醇等化合物的形成,这些化合物作为新型平台化学品具有应用(Deutsch, Martin, & Lieske, 2007)。

2. 药物化学和药理学

Rubab等人(2017)的研究调查了2-(1H-吲哚-3-基)乙酰肼及其衍生物的合成,展示了它们作为抗菌和抗酶剂的潜力。这些化合物对细菌菌株和α-葡萄糖苷酶、丁酰胆碱酯酶等酶表现出显著活性,表明它们在药物化学中的潜力(Rubab et al., 2017)。

3. 燃料和能源研究

对替代燃料的研究确定了(2,3-二甲基-1H-吲哚-5-基)甲醇作为关键化合物。Song等人(2002)和Peláez等人(2017)对甲醇和二甲醚催化转化为碳氢化合物,以及从合成气合成二甲醚的研究突显了这些化合物在可持续能源和燃料生产领域的相关性(Song et al., 2002); (Peláez, Marín, & Ordóñez, 2017)。

4. 有机合成和化学反应

该化合物在各种有机合成过程和化学反应中也起着关键作用。Sar等人(2021)和Acheson等人(1972)提供了关于吲哚和吡咯的官能化以及吲哚与乙炔二羧酸酯的反应的见解。这些研究揭示了(2,3-二甲基-1H-吲哚-5-基)甲醇在有机化学中的多功能性(Sar et al., 2021); (Acheson et al., 1972)。

5. 环境和绿色化学

(2,3-二甲基-1H-吲哚-5-基)甲醇促进了绿色化学的进展。Cassone等人(2017)关于从甲醇合成二甲醚的新合成途径的研究强调了这种化合物在开发环保友好化学过程中的潜力(Cassone et al., 2017)。

未来方向

性质

IUPAC Name |

(2,3-dimethyl-1H-indol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-8(2)12-11-4-3-9(6-13)5-10(7)11/h3-5,12-13H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGHELSLEZLWLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-dimethyl-1H-indol-5-yl)methanol | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)

![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)

acetic acid](/img/structure/B1327064.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)